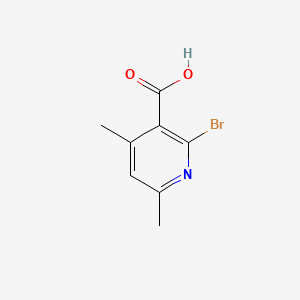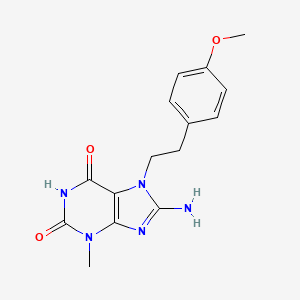
3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide is a complex organic compound that features a combination of several functional groups, including a pyrrolidinone, a triazole, and an azetidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidinone intermediate, which can be synthesized through the condensation of an appropriate amine with a carboxylic acid derivative. The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The final step involves the formation of the azetidine ring and the coupling with the phenyl group to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors for the click chemistry step and the implementation of green chemistry principles to reduce waste and improve overall sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, which can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, where nucleophiles can replace the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone moiety would yield a lactam, while reduction of the triazole ring would produce a dihydrotriazole derivative.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme inhibition and receptor binding, which can provide insights into biological pathways and mechanisms.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of these targets, potentially affecting signaling pathways and cellular processes. The exact molecular targets and pathways would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
Pyrrolidinone derivatives: Compounds containing the pyrrolidinone moiety, such as piracetam, which is known for its nootropic effects.
Triazole derivatives: Compounds like fluconazole, which is an antifungal agent that contains a triazole ring.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid, which is a non-proteinogenic amino acid.
Uniqueness
What sets 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific biological activities that are not observed in the individual components or other similar compounds.
属性
IUPAC Name |
3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]-N-phenylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-16-7-4-8-21(16)9-14-10-23(20-19-14)15-11-22(12-15)17(25)18-13-5-2-1-3-6-13/h1-3,5-6,10,15H,4,7-9,11-12H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJZRPNTFRJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2834142.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2834144.png)




![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2834153.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2834155.png)
![6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine](/img/structure/B2834158.png)
